

# Artemisone as a semi-synthetic derivative of artemisinin

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An In-depth Technical Guide to **Artemisone**: A Novel Semi-Synthetic Artemisinin Derivative

#### **Executive Summary**

Artemisone is a second-generation, semi-synthetic derivative of artemisinin, the cornerstone of modern antimalarial therapy. Developed to overcome the pharmacokinetic and safety limitations of earlier artemisinin compounds, Artemisone exhibits enhanced efficacy, superior stability, and a favorable safety profile, notably lacking the neurotoxicity associated with some of its predecessors.[1][2] Its mechanism of action, rooted in the iron-mediated cleavage of its endoperoxide bridge, produces cytotoxic radicals, making it a highly potent agent against multidrug-resistant Plasmodium falciparum.[3] Beyond its antimalarial prowess, Artemisone has demonstrated significant antitumor activity in vitro and in vivo, inducing cell cycle arrest and apoptosis in various cancer cell lines.[4][5] This guide provides a comprehensive technical overview of Artemisone, detailing its synthesis, mechanism of action, signaling pathways, quantitative efficacy, pharmacokinetic profile, and key experimental protocols for researchers, scientists, and drug development professionals.

### Introduction

The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria.[6][7] However, the parent compound's poor bioavailability limited its clinical utility, leading to the development of semi-synthetic derivatives like artesunate and artemether.[6][8] While highly effective, these first-generation derivatives possess certain liabilities, including chemical instability and potential for neurotoxicity.[1][9]



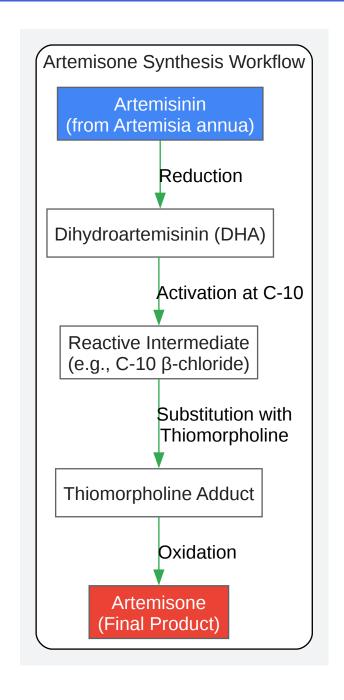
**Artemisone** (BAY 44-9585) was engineered to address these shortcomings. As a 10-amino-artemisinin derivative, it represents a significant advancement in the class.[10] It is more potent than artesunate against a wide range of malaria parasite strains, including those resistant to other antimalarials.[2][11] Furthermore, extensive preclinical studies and a Phase I clinical trial have highlighted its improved safety, tolerability, and pharmacokinetic properties, positioning it as a promising candidate for next-generation artemisinin-based combination therapies (ACTs). [1][12]

### **Chemical Synthesis and Structure**

**Artemisone** is synthesized from dihydroartemisinin (DHA), which is itself derived from the natural product artemisinin. The synthesis is an efficient, multi-step process that introduces a thiomorpholine dioxide moiety at the C-10 position of the artemisinin scaffold.

The general workflow involves the conversion of DHA into an intermediate that can then react with thiomorpholine, followed by an oxidation step. This modification enhances the molecule's stability and solubility characteristics compared to earlier derivatives.[13][14][15]





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A simplified workflow for the semi-synthesis of **Artemisone** from Artemisinin.

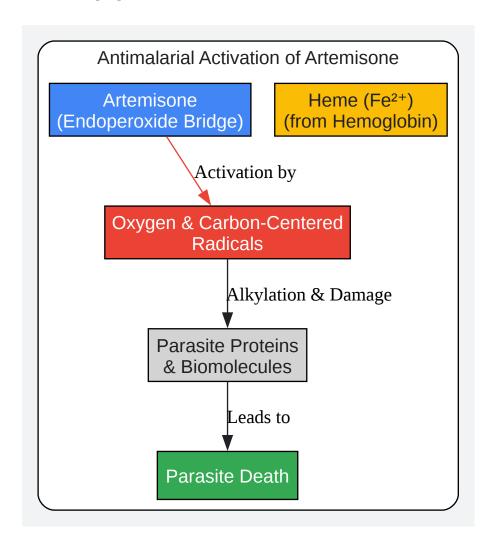
### **Mechanism of Action**

The biological activity of all artemisinins, including **Artemisone**, is dependent on the 1,2,4-trioxane (endoperoxide) bridge within their structure.[3][6]

### **Antimalarial Action**



The primary mechanism involves the activation of the endoperoxide bridge by ferrous iron (Fe<sup>2+</sup>), which is abundant in the malaria parasite's food vacuole in the form of heme, a byproduct of hemoglobin digestion.[3][16] This interaction cleaves the peroxide bond, generating a cascade of highly reactive oxygen- and carbon-centered radicals.[16][17] These radicals then indiscriminately alkylate and damage a multitude of essential parasite proteins and lipids, leading to widespread cellular damage and rapid parasite death.[3][18] This promiscuous mode of action is believed to be a key reason for the slow development of clinical resistance to artemisinins.[19]



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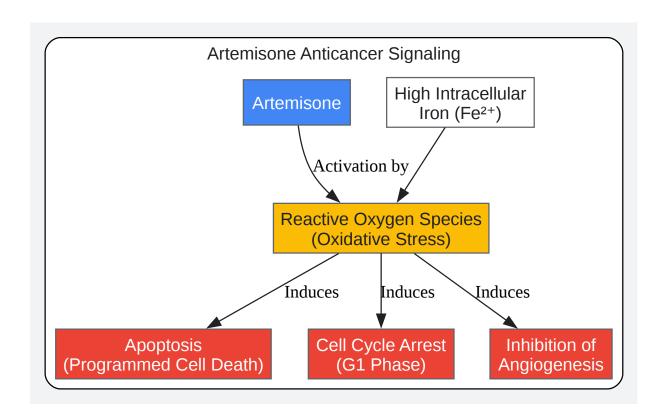
Heme-mediated activation of **Artemisone** leads to parasite death.

### **Anticancer Action**



Artemisone's anticancer activity operates through a similar principle of iron-dependent activation.[4][20] Cancer cells often have higher intracellular iron concentrations than normal cells to support their rapid proliferation, making them selectively vulnerable.[20] Upon activation, the resulting free radicals induce high levels of oxidative and proteotoxic stress.[16] [21] This leads to the initiation of several anticancer signaling cascades, including:

- Induction of Apoptosis: Damage from oxidative stress triggers the intrinsic apoptotic pathway.
   [22]
- Cell Cycle Arrest: Artemisone can arrest the cell cycle, often at the G1 phase, by downregulating key proteins like cyclin D1 and CDK4.[5]
- Inhibition of Angiogenesis: Artemisinins have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth.[21][23]



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Key signaling outcomes of **Artemisone** activity in cancer cells.



## **Quantitative Efficacy Data**

**Artemisone** consistently demonstrates superior potency compared to first-generation artemisinins like artesunate.

Table 1: In Vitro Antimalarial Activity of Artemisone vs.

<u>Artesunate</u>

P. falciparum Strain	Resistance Profile	Artemisone IC50 (nM)	Artesunate IC₅₀ (nM)	Potency Ratio (Artesunate/Ar temisone)
3D7	Chloroquine- Sensitive	0.3	2.1	7.0
K1	Chloroquine- Resistant	0.4	3.1	7.8
W2	Multidrug- Resistant	0.3	3.5	11.7
Dd2	Multidrug- Resistant	0.3	4.3	14.3
Data adapted from Vivas et al.				

(2007).[2]

# Table 2: In Vivo Antimalarial Efficacy in P. yoelii Infected Mice



P. yoelii Model	Drug	ED <sub>50</sub> (mg/kg)	ED <sub>90</sub> (mg/kg)
Chloroquine-Resistant	Artemisone	1.2	2.6
Artesunate	4.6	12.0	
Artemisinin-Resistant	Artemisone	2.5	5.3
Artesunate	11.0	25.0	
Data adapted from Vivas et al. (2007).[2]			_

# Table 3: In Vitro Anticancer Activity of Artemisone vs.

<b>Artemisini</b>	F 1

Cancer Cell Line	Cancer Type	Artemisone IC50 (μM)	Artemisinin IC₅₀ (μM)
Molt-4	Leukemia	1.1	19.3
CCRF-CEM	Leukemia	2.5	31.7
HT-29	Colon	11.5	73.1
HCT-116	Colon	12.4	>100
Data adapted from			
Firestone et al.			
(2009).[5]			

## **Pharmacokinetics and Safety Profile**

A key advantage of **Artemisone** is its favorable pharmacokinetic and safety profile, evaluated in a Phase I clinical trial with healthy human subjects.[1][12]

Safety and Tolerability:

 Artemisone was found to be safe and well-tolerated in single doses up to 80 mg and multiple daily doses of 80 mg for 3 days.[12]



- No serious adverse events were reported, and there were no clinically relevant changes in laboratory or vital parameters.[1]
- Crucially, preclinical studies demonstrated that **Artemisone** lacks the neurotoxicity that has been a concern with other artemisinin derivatives.[1][24]

**Table 4: Pharmacokinetic Parameters of Artemisone in** 

Healthy Humans (Single 80 mg Oral Dose)

Parameter	Geometric Mean	Range
C <sub>max</sub> (Maximum Concentration)	140.2 ng/mL	86.6 - 391.0 ng/mL
t <sub>max</sub> (Time to C <sub>max</sub> )	~1.5 h	N/A
t <sub>1</sub> / <sub>2</sub> (Elimination Half-life)	2.79 h	1.56 - 4.88 h
CL/F (Oral Clearance)	284.1 L/h	106.7 - 546.7 L/h
Vz/F (Volume of Distribution)	14.50 L/kg	3.21 - 51.58 L/kg
Data from a Phase I study by Nagelschmitz et al.[1][12]		

The short elimination half-life is characteristic of artemisinins and makes **Artemisone** well-suited for use in combination therapies, where it provides rapid parasite clearance while a longer-acting partner drug eliminates the remaining parasites.[1][25]

# Key Experimental Protocols General Synthesis of Artemisone

This protocol is a generalized summary based on published methods.[15][26]

Preparation of Intermediate: Dihydroartemisinin (DHA) is dissolved in a suitable solvent (e.g., dichloromethane). The C-10 hydroxyl group is activated, for instance, by converting it to a halide using an appropriate reagent (e.g., HCl gas and LiCl).[26]



- Substitution Reaction: The reactive intermediate is then treated with thiomorpholine in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution at the C-10 position. The reaction is monitored by TLC until completion.
- Oxidation: The resulting thiomorpholine adduct is oxidized to the corresponding sulfone (**Artemisone**). This is typically achieved using an oxidizing agent like hydrogen peroxide with a catalyst such as sodium tungstate.[14]
- Purification: The final product is purified using flash column chromatography followed by recrystallization to yield pure, crystalline **Artemisone**.

# In Vitro Antimalarial Assay ([³H]hypoxanthine Incorporation)

This method assesses the inhibition of parasite nucleic acid synthesis.[2]

- Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.
- Drug Preparation: Artemisone is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Assay Plate Setup: In a 96-well plate, the parasite culture is exposed to the various drug concentrations for 24 hours.
- Radiolabeling: [3H]hypoxanthine is added to each well, and the plate is incubated for another 24 hours. During this time, viable parasites incorporate the radiolabel into their DNA/RNA.
- Harvesting and Measurement: The plates are freeze-thawed to lyse the cells. The contents
  are then harvested onto filter mats using a cell harvester. The radioactivity on the mats is
  measured using a scintillation counter.
- Data Analysis: The counts per minute (CPM) are plotted against drug concentration, and the IC<sub>50</sub> value is calculated using a nonlinear regression model.



# In Vivo Antimalarial Assay (Peters' 4-Day Suppressive Test)

This standard test evaluates the efficacy of a drug in a murine malaria model.[2]

- Infection: Mice (e.g., ICR strain) are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected erythrocytes.
- Drug Administration: Two hours post-infection (Day 0), treatment begins. The test compound (**Artemisone**) is administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle only.
- Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
   The smears are Giemsa-stained.
- Parasitemia Determination: Parasitemia is determined by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a microscope.
- Data Analysis: The percent suppression of parasitemia is calculated relative to the vehicle-treated control group. The ED<sub>50</sub> and ED<sub>90</sub> (effective doses required to suppress parasitemia by 50% and 90%, respectively) are determined by analyzing the dose-response relationship.

### Conclusion

Artemisone stands out as a highly refined semi-synthetic derivative of artemisinin. Its chemical modifications result in a molecule with substantially greater in vitro and in vivo potency against both drug-sensitive and multidrug-resistant malaria parasites when compared to its predecessors.[2][11] The combination of enhanced efficacy, improved stability, and a superior safety profile—particularly its lack of neurotoxicity—makes it an exceptionally strong candidate for future antimalarial combination therapies.[24] Furthermore, its potent, iron-dependent cytotoxic activity against various cancer cell lines opens a promising avenue for its repurposing as an oncologic agent.[5] Continued research and clinical development of Artemisone are critical for combating drug-resistant malaria and potentially expanding the arsenal of anticancer therapeutics.



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